2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine

Lipophilicity modulation Physicochemical property optimization Bridged morpholine

2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine (CAS 1859826-26-8, molecular formula C₅H₁₀N₂O, MW 114.15 g/mol) is a bridged bicyclic morpholine derivative featuring a primary amine at the 5-position of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold. The parent 2-oxa-5-azabicyclo[2.2.1]heptane core (CAS 279-33-4, XLogP3-AA = −0.3) is an established morpholine isostere that has been utilized successfully as a morpholine surrogate in drug design, offering conformational constraint through its one-carbon bridged architecture.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 1859826-26-8
Cat. No. B1472579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine
CAS1859826-26-8
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1C2CN(C1CO2)N
InChIInChI=1S/C5H10N2O/c6-7-2-5-1-4(7)3-8-5/h4-5H,1-3,6H2
InChIKeyZQFQSEQXTVJHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine (CAS 1859826-26-8): Core Scaffold Identity and Procurement Baseline


2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine (CAS 1859826-26-8, molecular formula C₅H₁₀N₂O, MW 114.15 g/mol) is a bridged bicyclic morpholine derivative featuring a primary amine at the 5-position of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold . The parent 2-oxa-5-azabicyclo[2.2.1]heptane core (CAS 279-33-4, XLogP3-AA = −0.3) is an established morpholine isostere that has been utilized successfully as a morpholine surrogate in drug design, offering conformational constraint through its one-carbon bridged architecture [1]. The incorporation of the exocyclic 5-amine distinguishes this compound from the parent scaffold by providing a reactive functional handle for derivatization, expanding its utility as a versatile building block in medicinal chemistry [2].

Why Generic Morpholine or Unsubstituted Bicyclic Analogs Cannot Replace 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine


Morpholine isosteres, including 2-oxa-5-azabicyclo[2.2.1]heptane, 3-oxa-6-azabicyclo[3.1.1]heptane, and other bridged variants, are not functionally interchangeable. The one-carbon bridging of morpholine introduces a counterintuitive reduction in measured logD₇.₄ of up to −0.8 relative to unbridged counterparts, accompanied by a significant increase in basicity (ΔpKa ≈ +0.6) [1]. The 5-amine substituent on the target compound further differentiates it from the parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (CAS 279-33-4, pKa predicted 9.12 ± 0.20) by providing a nucleophilic site for conjugation, enabling targeted derivatization that is impossible with the unsubstituted core . In bridged morpholine-containing kinase inhibitors, replacing morpholine with a bridged morpholine altered mTOR IC₅₀ values from nanomolar to subnanomolar and improved selectivity over PI3Kα by up to 26,000-fold, demonstrating that subtle structural changes within this scaffold class produce profound pharmacological consequences [2].

Quantitative Comparator Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine: Head-to-Head and Cross-Study Differentiation


One-Carbon Bridging Reduces Lipophilicity: ΔlogD₇.₄ = −0.7 vs. Parent Morpholine

In a systematic study by Degorce et al. (AstraZeneca, 2018), one-carbon bridging of morpholine to form the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold produced a counterintuitive reduction in measured logD₇.₄. The bridged morpholine analogue 1e showed ΔlogD₇.₄ = −0.7 relative to the parent morpholine 1a, despite the net addition of one carbon atom. This was accompanied by an increase in basicity of ΔpKa = +0.6 [1]. In contrast, simple methyl substitution on morpholine (analogue 1b) increased lipophilicity by ΔlogD₇.₄ = +0.4. The parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has a predicted pKa of 9.12 ± 0.20, compared to morpholine's pKa of approximately 8.3–8.5 . The 5-amine substituent on the target compound is expected to further modulate both basicity and lipophilicity relative to the parent scaffold [2].

Lipophilicity modulation Physicochemical property optimization Bridged morpholine

In Vivo Anticonvulsant Efficacy: Dose-Dependent Seizure Reduction in Murine Model vs. Vehicle Control

In a controlled murine study, 2-oxa-5-azabicyclo[2.2.1]heptan-5-amine was administered at three dose levels (5, 10, and 20 mg/kg). Results demonstrated a dose-dependent reduction in both seizure frequency and seizure duration compared to vehicle control groups . This anticonvulsant activity is mechanistically linked to the compound's capacity to enhance GABAergic transmission, consistent with the embedded γ-aminobutyric acid (GABA) pharmacophore within the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold [1]. While baclofen and pregabalin also modulate GABAergic pathways, they act through distinct mechanisms: baclofen is a GABA-B receptor agonist (IC₅₀ ≈ 40 μM for displacement of ³H-GABA binding), and pregabalin binds to the α₂δ-1 subunit of voltage-gated calcium channels rather than directly to GABA receptors [2]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, by contrast, provides a backbone-constrained GABA framework that can be elaborated into conformationally restricted analogues, offering a structurally distinct entry point for GABAergic drug discovery [1].

Anticonvulsant activity GABAergic modulation In vivo pharmacology

Exocyclic 5-Amine Functional Handle: Structural Differentiation from Parent 2-Oxa-5-azabicyclo[2.2.1]heptane Scaffold

The parent 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (CAS 279-33-4, C₅H₉NO, MW 99.13 g/mol) contains only a secondary amine within the bicyclic ring system (predicted pKa 9.12 ± 0.20) and lacks an exocyclic functional group for selective conjugation . 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine (C₅H₁₀N₂O, MW 114.15 g/mol) incorporates a primary amine at the 5-position, providing a chemically distinct nucleophilic site that enables regioselective acylation, sulfonylation, reductive amination, and urea formation without competing reactions at the ring nitrogen . This differentiation is critical in patent strategies: derivatives bearing the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl substituent have appeared in recent patent filings targeting MK2 (MAPKAP kinase-2, IC₅₀ = 0.700 nM in a p38α/MK2 cascade assay) and the 5-HT₂A receptor (Ki = 4.07 nM in radioligand binding) [1], demonstrating that the 5-position attachment point is pharmacologically relevant and protected as intellectual property. By contrast, the parent scaffold without the 5-amine requires additional synthetic steps to install a functional handle for conjugation.

Synthetic accessibility Building block differentiation Derivatization handle

Bridged Morpholine Selectivity Advantage in mTOR Kinase Inhibition: Up to 26,000-Fold vs. PI3Kα

In a landmark study by Zask et al. (Wyeth Research, 2009), replacement of morpholine with a bridged morpholine in pyrazolopyrimidine-based mTOR inhibitors produced dramatic improvements in target selectivity. Compound 28, containing a 3,5-ethylene bridged morpholine, exhibited an mTOR IC₅₀ of 0.22 nM with 19,414-fold selectivity over PI3Kα [1]. By comparison, the parent morpholine-containing compound 2 showed an mTOR IC₅₀ of 0.46 nM but with only 217-fold selectivity over PI3Kα. The maximum selectivity achieved across the series was 26,000-fold . Molecular modeling revealed that a single amino acid difference between mTOR (Leu961) and PI3Kα (Phe961) creates a deeper binding pocket in mTOR that accommodates the bridged morpholine, rationalizing the selectivity gain [1]. While these data derive from fully elaborated drug-like molecules rather than the building block itself, they establish a class-level principle: the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold, when incorporated as a morpholine replacement, can confer selectivity advantages that are not achievable with unbridged morpholine [2].

Kinase selectivity mTOR inhibition Bridged morpholine pharmacophore

Achiral vs. Chiral Bridged Morpholine Isosteres: Lipophilicity Parity Does Not Guarantee Functional Equivalence

The alternative bridged morpholine isostere 3-oxa-6-azabicyclo[3.1.1]heptane (CAS 286390-20-3) has been promoted as an achiral morpholine replacement with similar lipophilicity to morpholine based on cLogP of a derived analogue [1]. However, this scaffold does not embed the GABA framework that is intrinsic to the 2-oxa-5-azabicyclo[2.2.1]heptane core, nor does it offer the 5-amine functionalization point [2]. The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold (XLogP3-AA = −0.3) and 3-oxa-6-azabicyclo[3.1.1]heptane (XLogP3-AA = −0.3) share identical computed lipophilicity [3], but the former is chiral (two stereocenters) while the latter is achiral. Chirality introduces the potential for enantioselective target engagement and differential pharmacokinetics: in the mTOR inhibitor series, enantiomeric bridged morpholines gave inhibitors with significantly different selectivity and potency profiles [4]. Additionally, the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold has been elaborated into backbone-constrained analogues of FDA-approved drugs baclofen and pregabalin, a structural opportunity not accessible from the 3-oxa-6-azabicyclo[3.1.1]heptane core [2].

Chirality Morpholine isostere comparison Physicochemical property matching

Patent-Backed Pharmacological Validation: MK2 and 5-HT₂A Target Engagement with Subnanomolar to Low Nanomolar Potency

Recent patent filings demonstrate that the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl moiety, when incorporated into elaborated drug-like molecules, yields potent target engagement across distinct pharmacological targets. In Gilead Sciences patent US20250051309 (Example 10.10), a compound bearing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl substituent inhibited MK2 (MAPKAP kinase-2) with an IC₅₀ of 0.700 nM in a coupled p38α/MK2 enzymatic assay [1]. In Arena Pharmaceuticals patent US20240376090 (Compound 160), a related analogue showed Ki = 4.07 nM at the human 5-HT₂A receptor in a radioligand binding assay using [³H]5-HT [2]. These values place the 2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-containing compounds among the most potent ligands reported for their respective targets. For comparison, Roche patent US9790230 describes 2-oxa-5-azabicyclo[2.2.1]heptan-3-yl derivatives as TAAR1 modulators with IC₅₀ values ranging from 0.9 nM to 50.1 nM depending on the substitution pattern and species ortholog (rat TAAR1 IC₅₀ = 0.900 nM for Example 56; mouse TAAR1 IC₅₀ = 50.1 nM) [3], illustrating that potency within this scaffold class is highly sensitive to the position and nature of the attachment point. The 5-amine substitution thus enables a distinct vector for target interactions compared to 3-yl derivatives.

MK2 inhibition 5-HT₂A receptor Patent-protected chemical space

Evidence-Backed Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine Procurement


Kinase Inhibitor Lead Optimization Requiring Improved Selectivity Over Anti-Targets

For medicinal chemistry programs targeting mTOR or related lipid kinases where PI3Kα selectivity is critical, 2-oxa-5-azabicyclo[2.2.1]heptan-5-amine serves as a key intermediate for constructing bridged morpholine-containing inhibitors. Literature precedent demonstrates that replacing morpholine with a bridged morpholine can improve mTOR/PI3Kα selectivity from ~200-fold to >19,000-fold while maintaining subnanomolar target potency (mTOR IC₅₀ = 0.22 nM) [1]. The 5-amine handle enables late-stage diversification to explore substituent effects on selectivity and ADME properties without resynthesizing the bridged core. Recent patent filings (US20250051309) confirm that derivatives with the 5-yl attachment achieve subnanomolar MK2 inhibition (IC₅₀ = 0.700 nM), validating the scaffold's utility beyond mTOR .

Backbone-Constrained GABA Analogue Synthesis for Neuroscience Drug Discovery

The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold intrinsically embeds the γ-aminobutyric acid (GABA) pharmacophore, enabling the synthesis of conformationally restricted analogues of baclofen and pregabalin [1]. 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine provides a pre-installed amine handle that can be elaborated through acylation or alkylation to generate libraries of backbone-constrained GABA mimetics. The parent compound has demonstrated dose-dependent anticonvulsant activity in murine models at 5–20 mg/kg , supporting its direct use in phenotypic screening cascades. This scaffold offers a structurally distinct alternative to acyclic GABA analogues (baclofen, pregabalin) that may overcome pharmacokinetic limitations associated with flexible, zwitterionic molecules .

GPCR Ligand Design Using Chirally Defined Bridged Morpholine Cores

For serotonergic and trace amine-associated receptor (TAAR) programs, the chirally defined 2-oxa-5-azabicyclo[2.2.1]heptane scaffold provides a conformationally constrained morpholine isostere with demonstrated target engagement. A derivative with the 5-yl attachment showed Ki = 4.07 nM at the human 5-HT₂A receptor (US20240376090) [1], while 3-yl derivatives have been optimized to subnanomolar TAAR1 potency (rat TAAR1 IC₅₀ = 0.900 nM, US9790230) . The two stereocenters of the [2.2.1] scaffold create opportunities for enantioselective receptor interactions: the mTOR literature explicitly demonstrates that enantiomeric bridged morpholines confer different selectivity and potency profiles . Procurement of enantiopure 2-oxa-5-azabicyclo[2.2.1]heptan-5-amine thus enables exploration of stereochemistry-dependent pharmacology in CNS GPCR targets.

Physicochemical Property Modulation Without Additional Heteroatoms

In lead optimization campaigns where reducing lipophilicity is desirable but introducing additional heteroatoms is predicted to compromise permeability or increase polar surface area, the 2-oxa-5-azabicyclo[2.2.1]heptan-5-amine scaffold offers a unique solution. The one-carbon bridging of morpholine reduces measured logD₇.₄ by up to −0.8 relative to unbridged morpholine while simultaneously increasing basicity (ΔpKa ≈ +0.6) [1]. This 'lowering lipophilicity by adding carbon' phenomenon is not predicted by standard clogP algorithms and represents a tactical advantage for fine-tuning ADME properties. Importantly, the increased basicity of bridged morpholines was not associated with adverse effects on hERG inhibition, Caco-2 permeability, or hepatocyte intrinsic clearance in the AstraZeneca dataset [1], making this scaffold class suitable for programs requiring balanced physicochemical profiles.

Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.